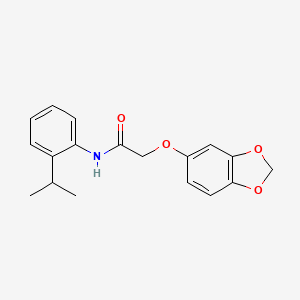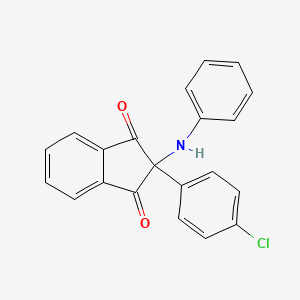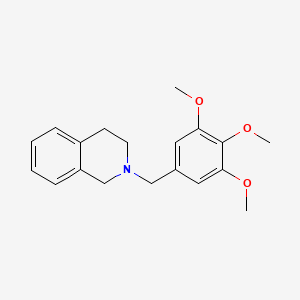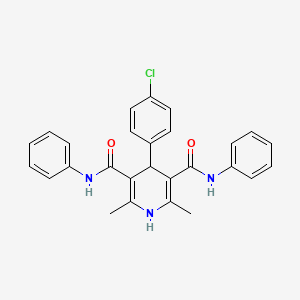
N-(2,4-dichlorophenyl)-N'-(2-pyridinylmethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-N'-(2-pyridinylmethyl)thiourea, also known as Pyridylphenylthiourea (PPTU), is a chemical compound that has been widely used in scientific research. PPTU has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
作用机制
The mechanism of action of PPTU involves the binding of the compound to the active site of the target protein or enzyme. The binding of PPTU leads to the inhibition of the enzymatic activity of the protein or enzyme. The exact mechanism of inhibition varies depending on the target protein or enzyme.
Biochemical and Physiological Effects:
PPTU has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer. PPTU has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. In addition, PPTU has been shown to have anti-angiogenic effects, which can be useful in the treatment of cancer and other diseases.
实验室实验的优点和局限性
One of the main advantages of using PPTU in lab experiments is its specificity. PPTU has been found to have a high degree of specificity for its target proteins and enzymes, which reduces the likelihood of off-target effects. Another advantage of using PPTU is its stability, which allows for long-term storage and use in experiments. However, one limitation of using PPTU is its potential toxicity, which can vary depending on the concentration and duration of exposure.
未来方向
There are several future directions for research on PPTU. One area of research is the development of new derivatives of PPTU that have improved specificity and efficacy. Another area of research is the use of PPTU in combination with other drugs to enhance their therapeutic effects. Additionally, PPTU can be used as a tool to study the function of various proteins and enzymes in different biological processes. Further research is needed to fully understand the potential applications of PPTU in scientific research.
Conclusion:
In conclusion, PPTU is a valuable tool for scientific research due to its specificity and stability. The compound has been used to study the function of various proteins and enzymes, and has been found to have various biochemical and physiological effects. While there are limitations to its use, PPTU has the potential to be used in a wide range of research applications. Further research is needed to fully understand the potential applications of PPTU in scientific research.
合成方法
The synthesis of PPTU involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2-pyridinemethanamine in the presence of a base. The reaction produces PPTU as a white crystalline solid. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
科学研究应用
PPTU has been extensively used in scientific research as a tool to study the function of various proteins and enzymes. One of the most common uses of PPTU is to inhibit the activity of metalloproteinases, which are enzymes that play a crucial role in the degradation of extracellular matrix proteins in tissues. PPTU has also been used to inhibit the activity of other enzymes such as tyrosine kinases and phosphodiesterases. In addition, PPTU has been used to study the effects of various drugs on protein function.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3S/c14-9-4-5-12(11(15)7-9)18-13(19)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNDUHFERAORQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-(pyridin-2-ylmethyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5777578.png)



![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide](/img/structure/B5777599.png)


![4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide](/img/structure/B5777630.png)

![1-{[2-(methylthio)-1,3-benzothiazol-5-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777646.png)
![2-[(diphenylacetyl)amino]-5-methylbenzoic acid](/img/structure/B5777647.png)
![4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5777663.png)

![3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777679.png)